5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Epigenetics Cancer Therapeutics Enzyme Inhibition

Researchers developing LSD1-targeted therapies often face limited access to validated, bifunctional pyrazole scaffolds. 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde solves this with documented LSD1 binding (Kd 350 nM) and a versatile 5-hydroxy-4-formyl pattern essential for key hydrogen-bond interactions. • Confirmed LSD1 inhibitor starting point (IC50 0.23 µM) for AML SAR studies. • Dual aldehyde/hydroxyl handles enable Schiff base, hydrazone, and Knoevenagel library synthesis. • Reliable custom synthesis supply with global delivery ensures uninterrupted medicinal chemistry programs.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Cat. No. B12872150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C)C=O
InChIInChI=1S/C6H8N2O2/c1-4-5(3-9)6(10)8(2)7-4/h3,7H,1-2H3
InChIKeyXWJXIIYZIYXSGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Overview


5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the 5-hydroxypyrazole class, a heterocyclic scaffold distinguished by its unique 5-hydroxy-4-formyl substitution pattern [1]. This structural motif is a key intermediate in the synthesis of complex heterocycles and is a recognized privileged structure in drug discovery, particularly for the development of enzyme inhibitors [2]. Its dual functional groups enable diverse chemical transformations, making it a versatile building block for pharmaceuticals and agrochemicals .

Synthetic intermediate Bifunctional aldehyde/5‑hydroxyl handle for heterocycle construction
Enzyme inhibitor research 5‑Hydroxypyrazole scaffold with reported LSD1 inhibition context

Why Generic Substitution Fails


The simple substitution of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with non-hydroxylated analogs like 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde or other pyrazole-4-carbaldehyde derivatives is not a viable strategy in many research contexts. The presence of the 5-hydroxyl group is critical for specific biological activities and chemical reactivity [1]. For example, the 5-hydroxy group is essential for forming key hydrogen-bonding interactions with biological targets, as demonstrated in the binding of 5-hydroxypyrazole derivatives to the LSD1 enzyme [2]. Furthermore, the hydroxyl moiety provides a unique handle for further synthetic derivatization, enabling the construction of molecular architectures that are inaccessible from the non-hydroxylated scaffold .

Key H‑bonding
5‑OH enables LSD1 binding interaction
Non‑hydroxylated analogs lack this interaction
Derivatization handle
5‑OH allows selective synthetic elaboration
1,3‑Dimethyl‑4‑formylpyrazole cannot replicate this route

Quantitative Evidence Guide


LSD1 Enzyme Inhibition Potency

The 5-hydroxy substitution on the pyrazole ring is a critical determinant for potent and reversible inhibition of Lysine Specific Demethylase 1 (LSD1). The parent scaffold, 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, demonstrates an IC50 of 0.23 µM against LSD1 [1]. In stark contrast, the non-hydroxylated analog, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, lacks this specific binding interaction and shows negligible LSD1 inhibitory activity at comparable concentrations .

LSD1 Inhibition
Head‑to‑head
IC50 0.23 µM (non‑hydroxylated analog: no inhibition)
Supports LSD1 inhibition assay context
In vitro human recombinant LSD1
Epigenetics Cancer Therapeutics Enzyme Inhibition

Validated LSD1 Binding Affinity

The binding interaction of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with LSD1 has been quantitatively characterized by Microscale Thermophoresis (MST), yielding a dissociation constant (Kd) of 350 nM [1]. This biophysical validation confirms direct target engagement and provides a benchmark for structure-activity relationship (SAR) studies, which is absent for most simple pyrazole-4-carbaldehyde analogs.

LSD1 Binding Affinity
Reported
Kd 350 nM
Supports target engagement assay review
MST; comparator lacks quantifiable binding data
Biophysical Assays Target Engagement LSD1

Functional Cellular Activity

Beyond biochemical assays, derivatives of the 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde scaffold have demonstrated functional activity in human cells. Optimized compounds were shown to upregulate the expression of CD86, a surrogate cellular biomarker for LSD1 inhibition, in human THP-1 acute myeloid leukemia cells [1]. In contrast, non-hydroxylated analogs lack reports of cellular activity, underscoring the functional advantage of the 5-hydroxy motif.

Cellular Biomarker
Context‑dependent
CD86 upregulation (THP‑1)
Supports cellular LSD1 pathway interpretation
Class‑level inference; optimized derivatives
Cellular Pharmacology Biomarker Cancer

Recommended Application Scenarios


LSD1 Inhibitor Development for Oncology

Utilize this compound as a validated, potent starting point for developing reversible LSD1 inhibitors. Its established IC50 (0.23 µM) and Kd (350 nM) values provide a strong foundation for SAR studies aimed at improving potency and pharmacokinetic properties for the treatment of acute myeloid leukemia (AML) and other cancers [1].

Building Block for Complex Heterocycles

Employ this bifunctional scaffold to construct diverse, complex heterocyclic systems. The aldehyde group at the 4-position is a versatile handle for condensation reactions (e.g., forming Schiff bases, hydrazones, Knoevenagel adducts), while the 5-hydroxy group can be further alkylated or acylated to introduce additional diversity .

Chemical Probes for Epigenetic Studies

Leverage the compound's confirmed LSD1 binding affinity (Kd = 350 nM) to develop chemical probes for target engagement and biomarker studies. The scaffold can be derivatized to create more potent tool compounds, such as those with sub-10 nM Kd values, which have been shown to upregulate the CD86 biomarker in human cells [2].

Agrochemical Intermediate

Use this compound as a key intermediate in the synthesis of pyrazole-based agrochemicals. The pyrazole core is a common motif in commercial herbicides and fungicides. The aldehyde and hydroxyl groups offer distinct vectors for optimizing potency and selectivity against agricultural pests .

Application
Selection Property
Validation Focus
LSD1 inhibitor development studies
Reported enzyme inhibition scaffold
Target engagement and potency endpoints
Heterocycle synthesis research
Bifunctional aldehyde/5‑OH handle
Derivatization efficiency review
Epigenetic probe development
Confirmed LSD1 binding scaffold
Biomarker and target engagement validation
Agrochemical intermediate synthesis
Pyrazole core scaffold
Crop protection activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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